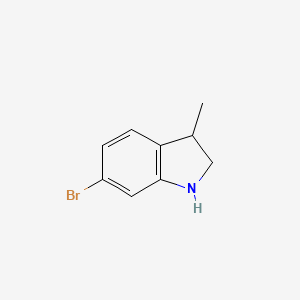

6-bromo-3-methyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJJDANRHRVKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 6-bromo-3-methylindoline in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Bromo-3-Methylindoline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6-bromo-3-methylindoline, a substituted indoline scaffold of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document focuses on the foundational principles governing its solubility and provides a robust, field-proven experimental framework for its determination. We will explore the theoretical underpinnings of solubility, predict the behavior of 6-bromo-3-methylindoline in a range of organic solvents based on its molecular structure, and present a detailed, self-validating protocol for accurate solubility measurement using the gold-standard shake-flask method coupled with UV-Visible spectroscopy.

Introduction: The Significance of 6-Bromo-3-Methylindoline

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position creates a unique electronic and steric profile. The bromine atom, an electron-withdrawing group, can modulate the pKa of the indoline nitrogen and serves as a crucial handle for synthetic elaboration via cross-coupling reactions. The methyl group introduces chirality and steric bulk, influencing receptor binding and metabolic stability.

Understanding the solubility of 6-bromo-3-methylindoline is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Science: Developing viable dosage forms with adequate drug loading and release characteristics.

-

Preclinical Studies: Ensuring compound dissolution in vehicles for in vitro and in vivo assays to obtain reliable pharmacological data.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG), which balances the enthalpy (ΔH) and entropy (ΔS) of the system.[1] A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.[2]

The "Like Dissolves Like" Principle

This adage is a useful heuristic grounded in the nature of intermolecular forces.[3] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[4]

-

6-Bromo-3-Methylindoline Structure: This molecule possesses both nonpolar and moderately polar features.

-

Nonpolar Character: The benzene ring and the methyl group contribute to its hydrophobicity and favor interactions via London dispersion forces.[5]

-

Polar Character: The secondary amine within the indoline ring can act as a hydrogen bond donor and acceptor. The bromine atom introduces a dipole moment. These features allow for dipole-dipole interactions and potential hydrogen bonding.[3]

-

Predicting Solubility Behavior

Based on its structure, we can predict the solubility of 6-bromo-3-methylindoline across a spectrum of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the nonpolar regions of the molecule will interact favorably with these solvents, the energy required to break the stronger dipole-dipole and potential hydrogen bonding interactions in the solid crystal lattice may not be fully compensated.[6]

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetone): Good solubility is predicted. These solvents have significant dipole moments that can effectively solvate the polar regions of the molecule.[4] DCM, for instance, is an excellent solvent for many halogenated compounds.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in hydrogen bonding with the indoline nitrogen, providing strong solute-solvent interactions that can effectively overcome the crystal lattice energy.[8]

The interplay of these forces is complex. For halogenated compounds, factors like the position of the halogen can influence polarity and steric hindrance, affecting interactions with solvent molecules.[9]

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a rigorous experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, as it ensures that the solution has reached a true saturation point.[10][11] The concentration of the dissolved solute is then determined using a suitable analytical technique, such as UV-Visible (UV-Vis) spectroscopy, which is both sensitive and widely accessible.[12][13]

Mandatory Safety Precautions

As a Senior Application Scientist, safety is the bedrock of any protocol. 6-bromo-3-methylindoline is a halogenated organic compound and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. Halogenated solvents can be absorbed through the skin, and double-gloving may be necessary with certain solvents like DCM.[14][15]

-

Ventilation: All handling of the solid compound and volatile organic solvents must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[16][17]

-

Waste Disposal: Dispose of all halogenated organic waste in designated, properly labeled containers. Never pour organic solvents down the drain.[15]

-

Spill Management: Have a spill kit readily available. For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

Experimental Workflow Diagram

Caption: Predominant intermolecular forces driving solubility.

Conclusion

References

-

LearnSci. (n.d.). UV-Vis calibration curves. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]

-

Lab Manager. (n.d.). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Purdue University. (n.d.). Solubility. Retrieved from [Link]

-

Patsnap. (2024, May 9). How to Calibrate a UV-Vis Spectrophotometer. Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

-

Piazza. (n.d.). Chapter 1 Calibration of a UV/VIS Spectrometer. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Plasma Science and Fusion Center, MIT. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

-

Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

-

Agilent. (n.d.). What is UV-Vis Spectroscopy? Principles Overview. Retrieved from [Link]

-

Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

-

Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]

-

PubMed. (2017). Quantification of pH-dependent speciation of organic compounds with spectroscopy and chemometrics. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

PubMed. (1991). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 5.1 Intermolecular Forces - Chemical Bonding and Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2024, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Mr. Walsh's AP Chemistry. (n.d.). Intermolecular Forces. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

Scilight Press. (2024, October 24). Environments: Machine Learning Study Based on Hansen Solubility Parameters. Retrieved from [Link]

-

NJIT. (2012). Solubility and Intermolecular Forces. Retrieved from [Link]

-

Semantic Scholar. (2015, September 3). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]

-

PubMed. (2018, September 24). Dramatically Enhanced Solubility of Halide-Containing Organometallic Species in Diiodomethane: The Role of Solvent⋅⋅⋅Complex Halogen Bonding. Retrieved from [Link]

Sources

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. mrwalshapchemistry.weebly.com [mrwalshapchemistry.weebly.com]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. 5.1 Intermolecular Forces – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dramatically Enhanced Solubility of Halide-Containing Organometallic Species in Diiodomethane: The Role of Solvent⋅⋅⋅Complex Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. mdpi.com [mdpi.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. measurlabs.com [measurlabs.com]

- 13. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. hscprep.com.au [hscprep.com.au]

- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The 6-Bromoindoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indoline nucleus, a saturated bicyclic aromatic amine, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among its halogenated derivatives, the 6-bromoindoline scaffold has emerged as a particularly valuable asset in the quest for novel therapeutics. The strategic placement of the bromine atom at the 6-position not only modulates the electronic properties of the indoline ring system but also provides a versatile synthetic handle for extensive molecular elaboration. This guide offers a comprehensive exploration of the pharmaceutical applications of 6-bromoindoline scaffolds, delving into their synthesis, mechanisms of action, and therapeutic potential across a range of diseases, from bacterial infections to cancer and neurodegenerative disorders.

The Synthetic Versatility of 6-Bromoindoline: A Gateway to Diverse Chemical Space

The journey to harnessing the therapeutic potential of 6-bromoindoline derivatives begins with their synthesis. The primary route involves the reduction of the more readily available 6-bromoindole. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method.

Foundational Synthesis: From 6-Bromoindole to 6-Bromoindoline

A general and reliable method for the preparation of the 6-bromoindoline core is the reduction of 6-bromoindole. A patent for a pharmaceutical intermediate outlines a multi-step synthesis that includes a reduction step to form the indoline ring.[1] While specific conditions can be optimized, a representative protocol is provided below.

Experimental Protocol: Catalytic Hydrogenation of 6-Bromoindole

Materials:

-

6-Bromoindole

-

Palladium on carbon (Pd/C, 10 mol%)

-

Ethanol (or a suitable solvent)

-

Hydrogen gas source

-

Reaction vessel (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

-

In a suitable reaction vessel, dissolve 6-bromoindole in ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-bromoindoline.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-bromoindoline.

This foundational scaffold serves as the launching point for a multitude of derivatizations, primarily leveraging the reactivity of the bromine atom.

Palladium-Catalyzed Cross-Coupling: Tailoring the Scaffold for Specific Targets

The bromine atom at the 6-position is a key feature for synthetic diversification, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 6-Bromoindoline

Materials:

-

6-Bromoindoline (or a protected derivative, e.g., N-acetyl-6-bromoindoline)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

To a reaction vessel, add 6-bromoindoline (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.).

-

De-gas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted indoline derivative.

The ability to readily introduce diverse functionalities at the 6-position is a primary reason for the scaffold's prominence in drug discovery programs.

Therapeutic Frontiers of 6-Bromoindoline Derivatives

The versatility of the 6-bromoindoline scaffold has been exploited in the development of therapeutic agents for a variety of diseases. The following sections highlight key areas of application.

A Novel Strategy Against Bacterial Resistance: Inhibition of Cystathionine γ-Lyase

The rise of antibiotic-resistant bacteria is a pressing global health crisis. One innovative approach to combat this threat is the development of "antibiotic potentiators," which are compounds that enhance the efficacy of existing antibiotics. Derivatives of 6-bromoindole have been identified as potent inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme crucial for the production of hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[2][3] H₂S plays a role in protecting these bacteria from oxidative stress, and its inhibition renders them more susceptible to antibiotics.

The mechanism of action involves the 6-bromoindole moiety binding to the active site of CGL, leading to its inhibition. This discovery has spurred the synthesis of numerous analogs to optimize potency and pharmacokinetic properties.[2]

Mechanism of Action: Antibiotic Potentiation

Caption: Inhibition of CGL by 6-bromoindoline derivatives enhances antibiotic-induced oxidative stress.

Targeting Uncontrolled Cell Growth: Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indolin-2-one core is a well-established pharmacophore for kinase inhibitors. The 6-bromoindoline scaffold provides a valuable platform for developing novel and selective kinase inhibitors.

The bromine atom serves as a key anchoring point for substituents that can interact with specific residues within the ATP-binding pocket of kinases, thereby influencing potency and selectivity. For instance, 6-substituted indolinones have been investigated as inhibitors of receptor tyrosine kinases, which are frequently implicated in tumor growth and angiogenesis.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

| Position of Substitution | Functional Group Variation | Impact on Kinase Inhibition |

| C6-position | Aryl, heteroaryl groups via Suzuki coupling | Modulates potency and selectivity by interacting with the hydrophobic pocket of the kinase active site. |

| N1-position (Indoline N) | Alkyl, acyl groups | Can influence solubility and cell permeability. Protection of this nitrogen is often necessary during synthesis. |

| C3-position | Varies depending on the specific indolinone scaffold | Often involved in hydrogen bonding interactions with the kinase hinge region. |

A Glimmer of Hope in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present significant therapeutic challenges. The development of neuroprotective agents that can slow or halt disease progression is a major research focus. Indole derivatives have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[4]

A derivative of 6-bromotryptamine, which is structurally related to 6-bromoindoline, has been synthesized and shown to be a multi-target agent for Alzheimer's disease.[5] This compound was found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, and also to block the formation of neurotoxic β-amyloid oligomers.[5] These findings suggest that the 6-bromoindole/indoline scaffold could be a valuable starting point for the design of novel drugs for neurodegenerative disorders.

Multi-Target Approach for Alzheimer's Disease

Caption: A 6-bromotryptamine derivative exhibits a dual mechanism for potential Alzheimer's therapy.

Future Directions and Conclusion

The 6-bromoindoline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Expansion of the Therapeutic Landscape: Exploring the potential of 6-bromoindoline derivatives in other therapeutic areas, such as viral infections and metabolic diseases.

-

Development of More Selective Kinase Inhibitors: Fine-tuning the substituents on the 6-bromoindoline core to achieve greater selectivity for specific kinase targets, thereby reducing off-target effects.

-

In-depth Mechanistic Studies: Further elucidating the molecular mechanisms by which 6-bromoindoline derivatives exert their therapeutic effects, particularly in the context of neuroprotection.

-

Optimization of ADMET Properties: Improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to enhance their clinical viability.

References

Sources

- 1. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

C3-methylation of 6-bromoindoline reaction conditions

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Selectivity in Saturated Heterocycles

Direct C3-methylation of 6-bromoindoline (2,3-dihydro-1H-indole) presents a significant chemoselectivity challenge. Unlike its oxidized counterpart (indole), the indoline scaffold possesses a basic, nucleophilic nitrogen (N1) and a relatively unreactive C3 position.

Attempting direct alkylation (e.g., MeI/Base) on 6-bromoindoline invariably results in N1-methylation (kinetic product) or ammonium salt formation, rather than the desired C3-functionalization. Furthermore, the C6-bromine atom is a sensitive handle that precludes the use of non-selective lithiation strategies (risk of Lithium-Halogen exchange) or harsh catalytic hydrogenation (risk of hydrodebromination).

The Solution: Oxidation State "Shuttling"

To achieve high-fidelity C3-methylation while preserving the C6-bromide, the most robust synthetic strategy involves temporarily modifying the oxidation state of the pyrrole ring. This guide details two validated protocols:

-

The Indole Shuttle (Method A): Oxidation to indole

Electrophilic C3-functionalization -

The Oxindole Route (Method B): Utilization of the amide enolate for alkylation

Amide reduction. Best for scalability and controlling mono- vs. bis-methylation.

Part 2: Experimental Protocols

Method A: The Indole Shuttle (Vilsmeier-Haack Route)

Recommended for: High regioselectivity, avoiding poly-methylation.

Workflow Diagram

Caption: Stepwise conversion via indole intermediate to ensure C3-regioselectivity.

Step 1: Oxidation to 6-Bromoindole

-

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated MnO₂.

-

Conditions: DDQ (1.1 equiv), Dichloromethane (DCM), RT, 2-4 h.

-

Note: DDQ is preferred for cleanliness. Filtration through Celite removes the hydroquinone byproduct.

Step 2: C3-Formylation (Vilsmeier-Haack)

Mechanistic Rationale: Direct methylation of electron-rich indoles with MeI often leads to mixtures of C3-Me, N-Me, and C3,C3-dimethyl products. Formylation introduces a single carbon at C3 with perfect selectivity.

-

Protocol:

-

Cool anhydrous DMF (5.0 equiv) to 0 °C under N₂.

-

Dropwise add POCl₃ (1.1 equiv). Stir 30 min to form the Vilsmeier reagent (white precipitate may form).

-

Add 6-bromoindole (1.0 equiv) in DMF.[1]

-

Warm to RT and stir 1-2 h.

-

Quench: Pour into ice/sat. NaHCO₃. The product, 6-bromoindole-3-carboxaldehyde , precipitates as a solid.

-

Step 3: Reduction to 3-Methyl-6-bromoindole

-

Reagents: NaBH₄ (3.0 equiv), Trimethylsilyl chloride (TMSCl, 6.0 equiv) in THF/Acetonitrile.

-

Mechanism: In situ generation of a silyl ether/hydride species reduces the aldehyde to the methyl group directly.

-

Alternative: LiAlH₄ (1.0 equiv) in THF at 0 °C (Monitor carefully to avoid debromination).

Step 4: Selective Reduction to Indoline

-

Critical Step: Catalytic hydrogenation (H₂/Pd-C) will likely strip the bromine (hydrodebromination). Use Ionic Hydrogenation .

-

Protocol:

-

Dissolve 3-methyl-6-bromoindole in Glacial Acetic Acid.

-

Add NaBH₃CN (3-5 equiv) portion-wise at 10-15 °C.

-

Stir at RT for 2-4 h.

-

Workup: Neutralize with NaOH (keep T < 20 °C) and extract with EtOAc.

-

-

Result: 3-methyl-6-bromoindoline (racemic).

Method B: The Oxindole Route (Scalable)

Recommended for: Large scale, cost-efficiency, and ease of handling.

Workflow Diagram

Caption: Utilization of the oxindole enolate for controlled C3-alkylation.

Step 1: Synthesis of 6-Bromooxindole

-

Reagents: N-Bromosuccinimide (NBS, 1.0 equiv), t-BuOH/H₂O.

-

Protocol: Oxidation of the indole/indoline to the oxindole (indolin-2-one). Alternatively, 6-bromooxindole is commercially available and is a recommended starting point to save steps.

Step 2: C3-Methylation

-

Challenge: Preventing dimethylation (gem-dimethyl).

-

Protocol:

-

Dissolve 6-bromooxindole in anhydrous THF. Cool to -78 °C .

-

Add LiHMDS or NaH (2.0 equiv for dianion formation if NH is free, or 1.1 equiv if N-protected).

-

Add MeI (1.0 equiv) slowly.

-

Allow to warm slowly to 0 °C.

-

-

Purification: Chromatographic separation is usually required to separate mono-methyl from unreacted and dimethylated byproducts.

Step 3: Reduction of Amide to Amine

-

Reagents: Borane-Dimethyl Sulfide complex (BH₃·DMS).

-

Why BH₃? Borane reduces amides to amines but tolerates aryl bromides (unlike LiAlH₄ which poses a debromination risk at reflux).

-

Protocol:

-

Dissolve intermediate in anhydrous THF.

-

Add BH₃·DMS (3-4 equiv) dropwise at 0 °C.

-

Reflux for 2-4 h.

-

Quench: Carefully add MeOH, then 6M HCl. Reflux 1 h to break the amine-borane complex.

-

Basify and extract.

-

Part 3: Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A (Indole Shuttle) | Method B (Oxindole Route) |

| C3-Selectivity | Excellent (via Formylation) | Moderate (Risk of dimethylation) |

| Bromine Stability | High (Ionic Reduction used) | High (Borane reduction used) |

| Step Count | 4 Steps (from Indoline) | 3 Steps (from Indoline) |

| Scalability | Moderate (Vilsmeier requires care) | High (Standard enolate chem) |

| Key Risk | Over-reduction of indole | Separation of mono/di-methyl |

Troubleshooting Guide

-

Problem: Loss of Bromine atom.

-

Cause: Use of Pd/C for hydrogenation or LiAlH₄ at high temps.

-

Fix: Switch to NaBH₃CN/Acetic Acid (Method A) or BH₃·THF (Method B).

-

-

Problem: N-Methylation instead of C3-Methylation.

-

Cause: Attempting direct alkylation of indoline or indole without directing groups.

-

Fix: Use the Vilsmeier route (Method A) which is specific to C3.

-

-

Problem: Gem-dimethylation (3,3-dimethyl).

-

Cause: Excess base/MeI in Method B.

-

Fix: Use 2.2 equiv of base to form the dianion (if NH free) and strictly 0.95-1.0 equiv of MeI at -78 °C.

-

References

-

Vilsmeier-Haack Formylation of Haloindoles

- Mechanistic basis for C3 selectivity in indoles.

-

James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde. Organic Syntheses, 39, 30. Link

-

Selective Reduction of Indoles to Indolines

- Protocol for NaBH3CN/AcOH reduction preserving halides.

-

Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkyl-substituted Indoles with Sodium Borohydride in Carboxylic Acids. Journal of the American Chemical Society, 96(25), 7812–7814. Link

-

Borane Reduction of Amides

- Safety and selectivity profile for halo-oxindoles.

-

Brown, H. C., & Heim, P. (1973). Selective Reductions. 18. The Reaction of Amides with Diborane in Tetrahydrofuran. The Journal of Organic Chemistry, 38(5), 912–916. Link

-

C3-Alkylation of Oxindoles

- Optimization of mono-alkyl

-

Kende, A. S., & Augelli-Szafran, C. E. (1996). Total Synthesis of the Aspidosperma Alkaloid Aspidophytine. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Application Note: Buchwald-Hartwig Coupling of 6-Bromo-3-Methylindoline

Executive Summary

This guide provides a validated protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 6-bromo-3-methylindoline .

The 6-bromo-3-methylindoline scaffold presents a specific chemoselectivity challenge: it contains both an electrophilic handle (aryl bromide) and a nucleophilic handle (secondary indoline amine). Attempting a direct coupling on the unprotected substrate frequently leads to oligomerization (self-coupling) or catalyst poisoning.

The recommended strategy requires a three-stage workflow:

-

N-Protection: Masking the indoline nitrogen (N1) with a Boc group.

-

Cross-Coupling: Pd-catalyzed amination using sterically demanding dialkylbiaryl phosphine ligands (BrettPhos/RuPhos) to ensure high yields and prevent oxidation of the indoline core.

-

Deprotection: Removal of the Boc group to yield the final 6-amino-3-methylindoline derivative.

Substrate Analysis & Retrosynthetic Logic

Chemoselectivity Challenges

The substrate, 6-bromo-3-methylindoline, possesses two reactive sites:

-

Site A (N1-H): A nucleophilic secondary amine (

in DMSO). In the presence of Pd(0), this amine can coordinate to the metal, inhibiting the catalytic cycle, or react with the aryl bromide of another molecule. -

Site B (C6-Br): The desired site for oxidative addition.

Risk Factor: The use of strong bases (e.g., NaOtBu) and high temperatures in air can inadvertently oxidize the indoline (dihydro) core to an indole (aromatic) core. This protocol utilizes Cs₂CO₃ as a milder base to mitigate this risk.

Stereochemical Considerations

The C3-methyl group introduces a stereocenter. If using enantiopure starting material (e.g., (3R)-6-bromo-3-methylindoline), racemization via deprotonation at C3 is unlikely under standard Buchwald conditions, as C3 is not acidic (

Strategic Workflow (Visualization)

The following diagram outlines the decision logic and synthetic pathway for this transformation.

Figure 1: Synthetic workflow and ligand selection strategy for 6-bromo-3-methylindoline.

Detailed Protocols

Step 1: N-Boc Protection (Essential Precursor)

Rationale: Boc protection prevents N-arylation and reduces the electron density of the indoline ring, facilitating the oxidative addition at the C6-Br bond.

Reagents:

-

6-Bromo-3-methylindoline (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

DMAP (0.1 equiv)

-

DCM (Dichloromethane) [0.2 M]

Procedure:

-

Dissolve 6-bromo-3-methylindoline in DCM at 0°C.

-

Add TEA and DMAP.

-

Add Boc₂O portion-wise (gas evolution may occur).

-

Warm to room temperature and stir for 4 hours.

-

Validation: TLC should show complete consumption of starting material (Starting material is more polar than product).

-

Workup: Wash with 1M HCl, then Brine. Dry over MgSO₄. Concentrate to yield N-Boc-6-bromo-3-methylindoline .

Step 2: The Buchwald-Hartwig Coupling

Rationale: This step installs the new C-N bond. The choice of ligand is critical. We utilize "Third Generation" Buchwald precatalysts or in-situ generated catalysts with dialkylbiaryl phosphines.

A. Reaction Matrix (Optimization Table)

| Parameter | Primary Amines (Anilines/Alkyl) | Secondary Amines (Cyclic/Acyclic) |

| Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ or RuPhos Pd G3/G4 |

| Ligand | BrettPhos [1] | RuPhos [2] |

| Ligand:Pd Ratio | 1.2 : 1 | 2 : 1 (if using Pd(OAc)₂) |

| Base | Cs₂CO₃ (Preferred) or NaOtBu | NaOtBu (Standard) or Cs₂CO₃ |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | Toluene or 1,4-Dioxane |

| Temperature | 80–100°C | 80–110°C |

B. Step-by-Step Protocol (Example: Coupling with a Primary Amine)

Reagents:

-

N-Boc-6-bromo-3-methylindoline (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BrettPhos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) — Use anhydrous, granular.

-

Solvent: 1,4-Dioxane (degassed, anhydrous) [0.15 M]

Procedure:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

-

Purge: Cap the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/backfill x3).

-

Solvent Addition: Add the amine (if liquid) and anhydrous dioxane via syringe through the septum.

-

Activation: Place the vial in a pre-heated block at 90°C .

-

Monitoring: Stir vigorously. Reaction typically reaches completion in 4–12 hours. Monitor by LC-MS (Look for disappearance of Br-isotope pattern).

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection (Optional)

Rationale: If the target molecule requires the free indoline amine.

Procedure:

-

Dissolve the coupled product in DCM.

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) at 0°C.

-

Stir at RT for 1–2 hours.

-

Neutralization (Critical): Quench slowly into saturated NaHCO₃. Do not use strong hydroxide bases immediately if the coupled amine is sensitive.

-

Extract with DCM/MeOH (9:1) to ensure recovery of polar product.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or O₂ ingress. | Ensure thorough degassing. Switch to a precatalyst (e.g., BrettPhos Pd G4) to ensure active Pd(0) generation. |

| Hydrodebromination | Switch solvent to Toluene.[6] Lower temperature to 80°C. | |

| Indole Formation | Oxidation of the indoline ring. | Eliminate O₂ strictly. Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄. Avoid DMSO. |

| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 2:1. Ensure ligand is fresh (phosphines oxidize over time). |

References

-

BrettPhos for Primary Amines: Maiti, D.; Buchwald, S. L.[7] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." J. Am. Chem. Soc.2009 , 131, 17423. (Note: BrettPhos was developed specifically for primary amines).[7]

-

RuPhos for Secondary Amines: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564.

-

Indoline Protection Strategy: Iwai, T., et al. "Palladium-Catalyzed C–N Bond Formation of 6-Bromoindoles." Org.[2][8][9] Lett.2021 , 23, 3626.[8] (Contextual grounding for halo-indoline reactivity).

-

General Buchwald Protocol: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.

Disclaimer: This protocol involves the use of hazardous chemicals (Palladium heavy metals, corrosive acids, halogenated solvents). All experiments should be performed in a fume hood with appropriate PPE.

Sources

- 1. ukm.my [ukm.my]

- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Enantioseparation of 6-Bromo-3-Methylindoline via HPLC

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the chiral separation of 6-bromo-3-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for developing and troubleshooting your HPLC method. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, achieving a robust and reliable separation is a critical step in pharmaceutical development.[1] This document will walk you through method development strategies, frequently asked questions, and a comprehensive troubleshooting guide to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a separation method for 6-bromo-3-methylindoline.

Q1: What is the best starting point for separating the enantiomers of 6-bromo-3-methylindoline?

A1: The most effective and widely applicable approach for this class of molecule is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[2] Specifically, polysaccharide-based CSPs are the industry standard and have demonstrated the highest success rates for a diverse range of chiral compounds, including nitrogen-containing heterocycles.[3][4]

Your initial screening should focus on:

-

Columns: Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate).[4]

-

Mode: Normal Phase (NP) chromatography.

-

Mobile Phase: A simple mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol).[5]

-

Additive: Due to the basic nature of the indoline nitrogen, a small amount of a basic additive is crucial for good peak shape.

Q2: Why is a basic additive like Diethylamine (DEA) necessary in the mobile phase?

A2: The 3-methylindoline core contains a secondary amine, which is a basic functional group. This group can interact strongly and non-specifically with residual acidic silanol groups present on the surface of the silica gel support of the CSP. These secondary interactions are a primary cause of poor peak shape, especially peak tailing.[6]

Adding a basic modifier, such as Diethylamine (DEA) or Ethanolamine (EA), serves two key purposes[7][8]:

-

Masking Silanols: The additive competes with the analyte for interaction with the acidic silanol sites, effectively masking them and preventing undesirable secondary interactions.

-

Ensuring a Neutral State: It helps maintain the analyte in its neutral, non-ionized form, which promotes consistent and effective chiral recognition by the stationary phase.

Typically, a concentration of 0.1% (v/v) DEA in the mobile phase is an excellent starting point.[7][8]

Q3: What is the difference between coated and immobilized polysaccharide columns, and which should I choose?

A3: The key difference lies in how the chiral selector (the polysaccharide derivative) is attached to the silica support.

-

Coated CSPs: The chiral selector is physically adsorbed or "coated" onto the silica surface. These are highly effective but have a limited solvent compatibility. Solvents like dichloromethane (DCM), chloroform, THF, or ethyl acetate can strip the coating and irreversibly damage the column.

-

Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This creates a much more robust phase that is compatible with virtually any organic solvent.[9][10]

Recommendation: For 6-bromo-3-methylindoline, an immobilized CSP (e.g., CHIRALPAK® IA, IB, or IC) is highly recommended. The expanded solvent compatibility offers significant advantages in method development, allowing you to use solvents like DCM or ethyl acetate to improve analyte solubility or modulate selectivity in ways that are not possible with coated phases.[10]

Q4: How does temperature affect the chiral separation?

A4: Temperature is a critical parameter that influences the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity (α) and better resolution.[11] However, this is not a universal rule.

-

Lowering Temperature (e.g., 10-25°C): Often improves resolution by increasing the difference in interaction energy between the enantiomers and the CSP. The trade-off can be broader peaks due to slower kinetics and higher mobile phase viscosity.

-

Increasing Temperature (e.g., 30-40°C): Can improve peak efficiency (narrower peaks) and reduce backpressure. In some cases, it can surprisingly improve resolution or even invert the elution order.[11]

It is crucial to use a column thermostat to maintain a stable and controlled temperature for reproducible results.[12]

Section 2: Method Development & Optimization Protocol

A systematic approach is the fastest path to a robust separation. The following protocol outlines a logical workflow for developing a method for 6-bromo-3-methylindoline.

Experimental Protocol: Step-by-Step Method Development

-

Sample Preparation: Dissolve the 6-bromo-3-methylindoline racemate in a solvent compatible with the mobile phase, ideally the mobile phase itself, at a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm filter.

-

Initial Screening: Screen several immobilized polysaccharide CSPs. This is the most critical step, as the choice of stationary phase has the largest impact on selectivity.[13]

-

Screening Conditions:

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV at 254 nm or a more specific wavelength if known.

-

Injection Volume: 5 µL

-

Data Presentation: Initial Screening Conditions

| Column Chemistry | Recommended Column | Mobile Phase A | Mobile Phase B |

| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® IA | n-Hexane/Isopropanol/DEA (90:10:0.1) | n-Hexane/Ethanol/DEA (90:10:0.1) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® IB | n-Hexane/Isopropanol/DEA (90:10:0.1) | n-Hexane/Ethanol/DEA (90:10:0.1) |

| Cellulose tris(3,5-dichlorophenylcarbamate) | CHIRALPAK® IC | n-Hexane/Isopropanol/DEA (90:10:0.1) | n-Hexane/Ethanol/DEA (90:10:0.1) |

-

Evaluation and Optimization: After the initial screen, select the column/mobile phase combination that shows the best "hit" (baseline separation or at least partial separation).

-

Optimize Alcohol %: Adjust the percentage of isopropanol or ethanol. Decreasing the alcohol content generally increases retention and often improves resolution, but can broaden peaks.

-

Change Alcohol Modifier: If using isopropanol, try ethanol, and vice-versa. The different hydrogen bonding characteristics of the alcohols can significantly alter selectivity.

-

Optimize Temperature & Flow Rate: Once the mobile phase is optimized, fine-tune the temperature (try 15°C, 25°C, 35°C) and flow rate (try 0.8 mL/min) to achieve the desired balance of resolution and analysis time.[14]

-

Mandatory Visualization: Method Development Workflow

Caption: A decision tree for troubleshooting common HPLC issues.

References

- Vertex AI Search. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.

- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.

- Česká a slovenská farmacie. (2007).

- Current Pharmaceutical Analysis. (2007).

- Alwsci Blogs. (2025).

- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).

- International Journal of Research in Engineering and Science. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

- Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.

- Chromatography Forum. (2017). additives for chiral.

- Journal of Liquid Chromatography & Related Technologies. (2020).

- Springer Protocols. (2016).

- LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Molecules. (2021).

- Agilent Technologies. (2012). Tips and Tricks of HPLC System Troubleshooting.

- Molecules. (2020).

- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.

Sources

- 1. eijppr.com [eijppr.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. mdpi.com [mdpi.com]

- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aph-hsps.hu [aph-hsps.hu]

- 6. agilent.com [agilent.com]

- 7. chiraltech.com [chiraltech.com]

- 8. additives for chiral - Chromatography Forum [chromforum.org]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]

troubleshooting regioselectivity in indoline C3-methylation

Technical Guide: Troubleshooting Regioselectivity in Indoline C3-Methylation

Executive Summary: The Nucleophilicity Mismatch

The central challenge in indoline C3-methylation is overcoming the inherent nucleophilic bias of the substrate. Unlike indoles , which are enamine-like and naturally nucleophilic at C3, indolines (2,3-dihydroindoles) behave as cyclic aryl amines. The nitrogen lone pair (

Successful C3-functionalization requires inverting this reactivity. This is typically achieved through three primary strategies:

-

Transient Oxidation (Borrowing Hydrogen): Temporarily converting indoline to indole to restore C3-nucleophilicity.

-

Directing Group (DG) C-H Activation: Using the Nitrogen atom to anchor a metal catalyst (Pd, Ru) that activates the proximal C3-H bond.

-

Radical Functionalization: Exploiting the somophilic nature of the C3 position using bulky

-protecting groups to block the nitrogen.

Diagnostic Center: Troubleshooting & FAQs

Scenario A: "I am consistently observing -methylation instead of -methylation."

Root Cause:

You are likely using a standard electrophilic alkylation protocol (e.g., Alkyl halide + Base). In indolines, the

Corrective Actions:

-

Method Switch: Adopt a Borrowing Hydrogen (BH) strategy.[1][2][3][4][5][6] Use a transition metal catalyst (Ir, Ru) that dehydrogenates the indoline to an indole in situ. The intermediate indole reacts at C3 (its natural nucleophilic site) with the alkylating agent (often an alcohol), and the catalyst subsequently re-hydrogenates the product back to an indoline.

-

Protocol Adjustment: If you must use electrophiles like MeI, you must protect the nitrogen first (e.g., Acetyl, Boc). However, direct C3-alkylation of

-protected indolines is difficult without transition metal C-H activation.

Scenario B: "I am using a Borrowing Hydrogen catalyst, but the reaction stops at the Indole stage."

Root Cause:

The catalytic cycle is "leaking" hydrogen. The catalyst successfully dehydrogenated the indoline and alkylated the indole, but failed to return the hydride equivalents to reduce the double bond. This often happens if the reaction vessel is not sealed properly (loss of

Corrective Actions:

-

System Integrity: Ensure the reaction is performed in a sealed tube or autoclave.

-

Solvent Choice: Switch to water or TFE (2,2,2-trifluoroethanol). Water has been shown to stabilize the iridium hydride species essential for the final reduction step (See Maji et al., 2022).

Scenario C: "I see C2-alkylation competing with C3."

Root Cause: This suggests a radical mechanism or a steric conflict. If using a radical generator, the C2 position is often more accessible if the C3 position is sterically crowded, or if the radical intermediate at C2 is stabilized by the benzene ring (benzylic radical).

Corrective Actions:

-

Steric Control: Install a bulky Protecting Group (PG) on Nitrogen (e.g., TIPS, TBDMS). Large silyl groups can shield the C2 position, forcing incoming radicals to the C3 position.

-

Ligand Tuning: In metal-catalyzed C-H activation, switch to a more sterically demanding ligand (e.g., switching from

to a bulky Buchwald ligand) to enforce regioselectivity.

Decision Matrix & Mechanism Visualization

The following diagrams illustrate the decision logic for selecting a method and the mechanism of the most robust solution (Borrowing Hydrogen).

Caption: Decision tree for selecting the correct C3-methylation strategy based on substrate protection status.

Caption: The "Borrowing Hydrogen" mechanism. The catalyst transiently oxidizes indoline to indole to enable C3-attack, then reduces it back.

Recommended Protocols

Protocol A: Ir-Catalyzed C3-Methylation with Methanol (Green Chemistry)

Best for: Unprotected indolines, using water as solvent.

Mechanism: Cooperative Iridium catalysis utilizing the "Borrowing Hydrogen" principle.[5][6] Reference: Maji et al., J. Org.[7] Chem. 2022.[2][7][8][9][10]

| Parameter | Specification | Notes |

| Catalyst | Pentamethylcyclopentadienyl iridium dichloride dimer. | |

| Ligand | 2-Hydroxypyridine (5 mol%) | Acts as a proton shuttle to facilitate dehydrogenation. |

| Alkylating Agent | Methanol (Excess) | Acts as both solvent/co-solvent and C1 source. |

| Solvent | Water ( | Essential for rate acceleration and selectivity. |

| Temperature | 100°C - 120°C | Sealed tube required to prevent MeOH evaporation. |

| Time | 12 - 24 Hours | Monitor by TLC/LCMS for disappearance of indole intermediate. |

Step-by-Step:

-

Charge a sealed tube with Indoline (0.5 mmol),

(2.5 mol%), and 2-hydroxypyridine (5 mol%). -

Add Methanol (0.5 mL) and Water (2.0 mL).

-

Seal the tube under air (inert atmosphere is often not strictly required for this specific Ir-system, but

is safer). -

Heat to 110°C for 16 hours.

-

Cool to room temperature. Extract with Ethyl Acetate.

-

Critical Check: If LCMS shows mass corresponding to Indole (M-2), the final reduction failed. Add 10 mol% more catalyst and reheat, or add mild reductant (formic acid).

Protocol B: Directing Group Strategy (C-H Activation)

Best for: Precise regiocontrol on complex scaffolds.

Mechanism:

-

Protection: React Indoline with 2-chloropyrimidine to install the

-pyrimidyl directing group. -

Activation:

-

Catalyst:

(5 mol%). -

Additive:

(20 mol%) to generate the cationic active species. -

Reagent: Methyl Boronic Acid or Methyl Iodide (depending on specific catalytic cycle).

-

Solvent: DCE or Toluene at 100°C.

-

-

Deprotection: Remove the pyrimidyl group using strong acid or nucleophilic displacement (e.g., NaOEt) to recover the free amine.

References

-

Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022).[7] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.

-

Siddiki, S. M. A. H., et al. (2018).[5] C-Methylation of Alcohols, Ketones, and Indoles with Methanol Using Heterogeneous Platinum Catalysts. Scientific Reports, 8, Article number: 1.

- Bartoli, G., et al. (2005). Highly Efficient Solvent-Free Synthesis of Indoles using Indolines as Precursors. European Journal of Organic Chemistry.

-

Wu, J., et al. (2022). Divergent N- and C3-alkylation of indoles and indolines via TM-catalyzed borrowing-hydrogen methodology. Organic Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Temperature for Indoline Bromination

Welcome to the Technical Support Center for Indoline Bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selective bromination of indoline. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the nuances of this important transformation.

The bromination of indoline is a critical step in the synthesis of many pharmaceutical intermediates and bioactive molecules. However, achieving high yield and regioselectivity can be challenging. This guide will focus on the pivotal role of reaction temperature in controlling the outcome of this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the bromination of indoline.

Q1: Why is temperature control so critical in the bromination of indoline?

Temperature is a key parameter that dictates the regioselectivity and the extent of bromination on the indoline scaffold. The reaction can proceed under either kinetic or thermodynamic control, and temperature is the primary lever to switch between these two regimes.[1][2][3] At lower temperatures, the reaction is under kinetic control, favoring the fastest-forming product.[2][3] In the case of N-protected indoline, this is typically the desired 5-bromo isomer. At higher temperatures, the reaction shifts towards thermodynamic control, where the most stable product is formed. This can lead to a mixture of isomers and over-bromination, reducing the yield of the desired product.[4]

Q2: I'm getting a mixture of isomers (e.g., 5-bromo and 7-bromoindoline). How can I improve the selectivity for the 5-bromo product?

Obtaining a mixture of isomers is a common problem, often resulting from running the reaction at too high a temperature. To enhance the selectivity for the 5-bromoindoline, it is crucial to maintain a low reaction temperature, typically between 0-5°C.[4][5] This ensures the reaction remains under kinetic control, favoring substitution at the more electronically activated and sterically accessible 5-position. Additionally, ensuring the complete N-protection of the indoline is vital before bromination.[6]

Q3: My reaction is producing significant amounts of di-brominated products. What is causing this and how can I prevent it?

The formation of di-brominated indoline is a classic sign of over-bromination. This can be caused by several factors:

-

Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-bromosuccinimide or bromine) can lead to a second bromination event. Careful control of stoichiometry is essential.[4]

-

Elevated Temperature: Higher temperatures increase the reaction rate and can promote multiple brominations. Maintaining a low temperature throughout the reaction is critical.[4]

-

Slow Addition: The brominating agent should be added slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.[5]

Q4: Is N-protection of the indoline nitrogen necessary before bromination?

Yes, N-protection is a highly recommended strategy to achieve clean and selective bromination of indoline. The nitrogen atom in an unprotected indoline is a nucleophilic site and can react with the brominating agent. More importantly, protecting the nitrogen with an electron-withdrawing group, such as an acetyl group (N-acetylindoline), deactivates the nitrogen and directs the electrophilic substitution to the aromatic ring, primarily at the 5-position.[6][7] This protection strategy is a cornerstone of many successful 5-bromoindoline syntheses.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during indoline bromination experiments.

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Low Conversion to Bromoindoline | 1. Insufficiently active brominating agent. 2. Reaction temperature is too low. 3. Incomplete N-protection of indoline. | 1. Check Reagent Quality: Ensure your brominating agent (e.g., NBS) is fresh and has been stored correctly. 2. Optimize Temperature: While low temperatures are crucial for selectivity, if conversion is poor, consider a very gradual and controlled increase in temperature, monitoring the reaction closely by TLC or LC-MS. 3. Verify Protection: Confirm the complete conversion of indoline to its N-protected form before proceeding with bromination. |

| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high, leading to thermodynamic control. 2. Incomplete N-protection leading to alternative reaction pathways. | 1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath or a cryocooler.[4][5] 2. Ensure Complete N-Acetylation: Use analytical techniques like NMR or LC-MS to confirm the absence of starting indoline before adding the brominating agent. |

| Formation of Di- and Poly-brominated Products | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Rapid addition of the brominating agent. | 1. Stoichiometry: Carefully measure and use no more than one equivalent of the brominating agent.[4] 2. Low Temperature: Conduct the reaction at 0-5°C.[4] 3. Slow Addition: Add the brominating agent dropwise over an extended period with vigorous stirring.[5] |

| Reaction Runaway/Exotherm | Rapid addition of the brominating agent on a larger scale. | 1. Controlled Addition: Use a syringe pump or a dropping funnel for slow and controlled addition of the brominating agent. 2. Efficient Cooling: Ensure the reaction vessel is adequately cooled and that the cooling bath can handle the heat generated. 3. Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, not just the bath temperature. |

Experimental Protocol: Temperature Optimization for the Synthesis of 5-Bromo-N-acetylindoline

This protocol provides a step-by-step methodology for the selective bromination of N-acetylindoline, with a focus on temperature control.

Step 1: N-Acetylation of Indoline

-

Dissolve indoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetylindoline.

Step 2: Bromination of N-acetylindoline

-

Dissolve N-acetylindoline (1.0 eq) in a suitable solvent like acetic acid or a mixture of water and an organic solvent.[5]

-

Cool the solution to 0-5°C using an ice-salt bath.

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq) in the same solvent.

-

Add the NBS solution dropwise to the N-acetylindoline solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any remaining bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-N-acetylindoline.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of 5-bromo-N-acetylindoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. designer-drug.com [designer-drug.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Resolving Low Solubility Issues of 6-Bromoindoline Salts

Welcome to the technical support center for 6-bromoindoline and its derivatives. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of 6-bromoindoline salts. As a halogenated heterocyclic compound, 6-bromoindoline and its salts can present unique dissolution behaviors that require a systematic and informed approach to overcome.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the foundational knowledge and practical techniques to diagnose and resolve solubility issues, ensuring the smooth progression of your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when working with 6-bromoindoline salts.

Q1: Why is my 6-bromoindoline salt (e.g., HCl) not dissolving in water?

A: While converting a basic amine like 6-bromoindoline into a salt is a standard strategy to enhance aqueous solubility, several factors can still lead to poor dissolution.[1][2][3]

-

High Lattice Energy: The crystalline structure of the salt might be exceptionally stable. Overcoming this lattice energy requires a significant amount of energy, which may not be compensated by the solvation energy provided by water alone.[4]

-

Common Ion Effect: If your aqueous solvent is a buffer (e.g., a chloride-containing buffer for an HCl salt), the presence of a common ion can suppress the dissolution of the salt.

-

pH of the Solution: The indoline nitrogen is a weak base. For its salt (the conjugate acid) to remain ionized and soluble, the pH of the solution must be sufficiently acidic, well below the pKa of the indoline nitrogen. If the pH is too high, the salt will convert back to the poorly soluble free base.[5][6]

-

Polymorphism: The salt may exist in different crystalline forms (polymorphs), each with a unique solubility profile.[7][8][9] A less soluble polymorph may have formed during synthesis or storage.[9][10]

Q2: I observed an oily film or a fine precipitate crashing out of my solution. What is happening?

A: This typically indicates that the free base form of 6-bromoindoline is precipitating. This phenomenon, often called "oiling out" or precipitation, occurs when the pH of the solution rises above the pKa of the compound, causing the protonated (and soluble) salt to convert to the neutral (and insoluble) free base.[5][11] This can happen if you are adding a basic reagent or dissolving the salt in a neutral or slightly basic solvent.

Q3: Can I just heat the mixture to get it to dissolve?

A: Gentle heating can increase the rate of dissolution and the equilibrium solubility of many compounds. However, this approach should be used with caution:

-

Thermal Degradation: 6-Bromoindoline, like many complex organic molecules, can be sensitive to heat. Prolonged or excessive heating can lead to degradation, impacting the integrity of your experiment. Always perform a preliminary stability test.

-

Metastable Supersaturation: Upon cooling, the solution may become supersaturated and the compound can crash out, often as a fine, difficult-to-handle precipitate or an amorphous solid.[12] This is especially problematic if a stable crystalline form is required for downstream applications.

Q4: Which organic solvents are best for dissolving 6-bromoindoline free base?

A: The free base of 6-bromoindoline is a non-polar, heterocyclic compound. It exhibits good solubility in polar aprotic organic solvents.[13] Based on its structure and available data for related compounds, the following solvents are excellent starting points:

-

Dimethylformamide (DMF)[13]

-

Dimethyl sulfoxide (DMSO)

-

Acetone[13]

-

Ethanol[13]

-

Methanol

-

Tetrahydrofuran (THF)

It has limited solubility in water.[13]

Systematic Troubleshooting Guide

When facing a persistent solubility issue, a structured approach is more effective than random trial and error. This guide provides a logical workflow to diagnose and solve the problem.

Step 1: Characterize the Problem

First, accurately describe the solubility issue. Is the compound completely insoluble, partially soluble, or does it dissolve initially and then precipitate? Answering this clarifies whether you are dealing with a true insolubility problem or a stability/precipitation issue.

Step 2: The pH-Driven Strategy (For Aqueous Systems)

For amine salts, pH is the most critical parameter governing aqueous solubility. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[14][15][16]

The Role of pKa and pH

The salt form (BH⁺) is typically the water-soluble species, while the free base (B) is poorly soluble. The equilibrium between them is governed by the solution's pH relative to the compound's pKa.

(Free Base - Low Solubility) ⇌ (Salt Form - Higher Solubility)

To maintain the compound in its soluble salt form, the pH of the solution should be at least 2 units below the pKa of the conjugate acid (BH⁺).

Troubleshooting Workflow: pH Adjustment

Step 3: The Co-solvent Strategy (When pH is Not Enough)

If pH adjustment alone is insufficient, or if you need to dissolve the salt in a system with neutral pH, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby improving the solubility of less polar compounds.[17][18]

Common Co-solvents to Consider:

-

Alcohols: Ethanol, Methanol, Isopropanol (IPA)

-

Glycols: Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400)

-

Aprotic Solvents: DMSO, DMF, Acetonitrile (ACN)

Co-solvent Screening Protocol

-

Prepare Stock Solutions: Make a concentrated stock of your 6-bromoindoline salt in a fully organic solvent where it is highly soluble (e.g., 100 mg/mL in DMSO).

-

Set Up Screening Array: In a 96-well plate or small vials, prepare a series of aqueous buffers (e.g., PBS pH 7.4, Acetate buffer pH 4.5).

-

Introduce Co-solvent: Add increasing percentages of co-solvent to the wells (e.g., 1%, 2%, 5%, 10%, 20% v/v).

-

Spike with Compound: Add a small aliquot of the DMSO stock solution to each well to reach the target final concentration.

-

Equilibrate and Observe: Seal the plate, shake for 1-2 hours at a controlled temperature, and then let it stand. Observe visually for precipitation. For quantitative results, centrifuge the plate, and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.

Data Presentation: Co-solvent Screening Results

| Co-solvent | % (v/v) in Water | Visual Observation | Apparent Solubility (µg/mL) |

| Ethanol | 5% | Clear Solution | > 200 |

| Ethanol | 2% | Hazy | 110 |

| PEG 400 | 5% | Clear Solution | > 200 |

| PEG 400 | 2% | Slight Precipitate | 75 |

| None | 0% | Heavy Precipitate | < 10 |

Step 4: Advanced Strategies

If the above methods fail, consider these more advanced formulation approaches.

-

Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Solutol HS-15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[19] Start with concentrations above the critical micelle concentration (CMC), typically in the 0.01% to 0.5% w/v range.

-

Alternative Salt Forms: Not all salts are created equal.[20] The choice of the counter-ion significantly impacts the crystal lattice energy and, consequently, the solubility.[4] If you are using an HCl salt, consider synthesizing or sourcing other forms like mesylate, tosylate, or hydrobromide, and re-screen for solubility.

-

Amorphous Dispersions: For highly crystalline, "brick dust" compounds, creating an amorphous solid dispersion can be highly effective.[21] This involves dissolving the compound along with a polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray drying or rotary evaporation). This traps the compound in a high-energy amorphous state, which has a higher apparent solubility.[8]

Key Experimental Protocols

Protocol 1: Determining Apparent Aqueous Solubility

This protocol uses the standard shake-flask method to determine equilibrium solubility.

-

Preparation: Add an excess amount of the 6-bromoindoline salt (enough that a solid remains visible) to a known volume of the desired aqueous medium (e.g., 1 mL of pH 7.4 phosphate buffer) in a glass vial.

-

Equilibration: Seal the vial tightly. Place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Alternatively, centrifuge the suspension (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid material at the bottom.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value is the apparent solubility.

Protocol 2: Small-Scale pH-Solubility Profile Generation

This protocol helps visualize the impact of pH on solubility.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

-

Compound Addition: Add an excess amount of the 6-bromoindoline salt to 1 mL of each buffer in separate vials.

-

Execution: Follow steps 2-7 from Protocol 1 for each vial.

-

Data Plotting: Plot the determined solubility (on a log scale) versus the measured final pH of each solution. The resulting curve will clearly show the pH range in which the salt is most soluble.

References

-

Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

-

European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]

-

Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

-

Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]

-

Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

-

Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. Retrieved from [Link]

-

Shodhganga. (2014, August 22). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. Retrieved from [Link]

-